molecular formula C20H15F4N3O2S B2672192 N1-(3-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897453-24-6

N1-(3-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2672192
CAS No.: 897453-24-6
M. Wt: 437.41
InChI Key: GWGVDZAQSLBGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The molecule also contains several fluorine atoms, which can significantly affect its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable. The fluorine atoms are highly electronegative, which could make the compound reactive under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and stability. The thiazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Chemical compounds with complex structures, including those similar to N1-(3-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, are often synthesized and characterized for various biochemical applications. For instance, studies on celecoxib derivatives have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the therapeutic potential of these compounds (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antitumor Activities

Compounds derived from similar structures have been evaluated for their antimicrobial activities, including against Mycobacterium smegmatis, indicating a potential route for developing new antimicrobial agents (Meltem Yolal et al., 2012). Additionally, some derivatives have shown promising antitumor activities, suggesting their utility in cancer research and potential as therapeutic agents (S. M. Gomha et al., 2016).

Radiotracer Development for PET Imaging

The development of radiotracers for positron emission tomography (PET) imaging is another area of application. Compounds with specific structural features have been synthesized and labeled for the study of cannabinoid receptors in the brain, demonstrating the potential of these molecules in neuroimaging and the study of neurological diseases (†. R. Katoch-Rouse et al., 2003).

Electrochemical and Electrochromic Properties

The introduction of various acceptor groups and copolymerization in compounds with thiadiazole and thiazolyl groups has been shown to affect their electrochemical and electrochromic properties. This research provides insights into the development of new materials for electronic and optical applications (Bin Hu et al., 2013).

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2S/c21-14-2-1-3-15(10-14)26-18(29)17(28)25-9-8-16-11-30-19(27-16)12-4-6-13(7-5-12)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVDZAQSLBGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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